(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (3-bromophenyl) features a bromine substituent at the meta position, while the B-ring (4-isopropylphenyl) includes a bulky isopropyl group at the para position. This structural configuration influences its electronic, optical, and biological properties. The compound has been studied for nonlinear optical (NLO) properties, with its third-order susceptibility ($c^{(3)}$) reported at 185.58 times lower than that of (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) .
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(19)12-16/h3-13H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIHLSNDLGQNDU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes and proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Substitutional Comparisons
Chalcone derivatives are classified based on substitution patterns on rings A and B. Below is a comparative analysis of key analogs:
Key Observations :
- Electronegativity and Activity : The target compound lacks hydroxyl groups (unlike cardamonin) and iodine (unlike cluster 6 compounds), which are linked to higher inhibitory activity in other chalcones .
- Optical Properties : The nitro group in 3MPNP significantly enhances NLO performance compared to the bromine and isopropyl groups in the target compound .
Electronic and Computational Studies
Density Functional Theory (DFT) studies on related chalcones reveal:
- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., bromine) lower HOMO energy, enhancing stability. The target compound’s bromine and isopropyl substituents likely contribute to a moderate HOMO-LUMO gap, comparable to derivatives like (2E)-3-[4-(methylsulfanyl)phenyl]-1-(3-bromophenyl)prop-2-en-1-one .
- Charge Distribution : The meta-bromine on the A-ring may induce localized electron deficiency, while the para-isopropyl group on the B-ring provides steric bulk without significant electronic effects .
Biological Activity
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a brominated chalcone, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and an isopropylphenyl moiety, positions it as a candidate for various biological activities, particularly in anticancer and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of 333.24 g/mol. The compound features a conjugated system that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrO |
| Molecular Weight | 333.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 4.90 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom in the structure enhances its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites in proteins, which may lead to modulation of various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of brominated chalcones. For instance, research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Breast Cancer : In vitro studies demonstrated that the compound significantly inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Lung Cancer : Another study showed that this compound reduced cell viability in A549 lung cancer cells, suggesting its potential as a therapeutic agent against lung tumors .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for antimicrobial effects. Research indicates that it possesses significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Research Findings
A study focused on the synthesis of various chalcone derivatives, including this compound, reported that these compounds exhibited promising antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The presence of the bromine atom is crucial for enhancing the biological activity of chalcones. Comparative studies with other halogenated chalcones reveal that brominated variants often exhibit superior cytotoxicity and antimicrobial effects due to their unique electronic properties.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| (2E)-1-(3-Bromophenyl)... | Antibacterial | 32 |
| (2E)-1-(4-Chlorophenyl)... | Antibacterial | 64 |
| (2E)-1-(4-Fluorophenyl)... | Antibacterial | 128 |
Q & A
Basic: What synthetic methods are commonly used to prepare (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how are reaction conditions optimized?
The compound is synthesized via the Claisen-Schmidt condensation. A typical protocol involves reacting 3-bromoacetophenone with 4-isopropylbenzaldehyde in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours . Optimization includes:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like aldol adduct formation.
- Solvent choice : Ethanol balances solubility and reaction kinetics.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the chalcone with >95% purity.
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR : H and C NMR confirm the E-configuration via coupling constants () and aryl substituent positions .
- X-ray crystallography : Monoclinic/triclinic systems (e.g., , ) reveal bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings (~5–10°) . Non-merohedral twinning, observed in brominated analogs, requires refinement using twin laws (e.g., BASF parameter adjustment) .
Advanced: How do intermolecular interactions in the crystal lattice affect physicochemical properties?
Crystal packing analysis (e.g., C–H···O, π-π stacking) reveals:
- Stability : Strong C–H···O interactions (2.8–3.0 Å) between ketone oxygen and adjacent aryl hydrogens enhance thermal stability .
- Solubility : Bulky 4-isopropyl groups reduce π-π stacking, improving solubility in non-polar solvents compared to halogen-rich analogs .
Advanced: What computational strategies predict electronic properties, and how do they align with experimental data?
- DFT calculations : B3LYP/6-311+G(d,p) models predict HOMO-LUMO gaps (~4.2 eV) and electrophilicity indices (~2.8 eV), correlating with UV-Vis absorption maxima (~350 nm) .
- Validation : Experimental dipole moments (e.g., 5.2 Debye) match computed values within 5% error, confirming charge distribution accuracy .
Basic: What in vitro assays evaluate antimicrobial activity, and how are controls designed?
- Agar dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .
- Controls : Include ciprofloxacin (positive), DMSO (solvent), and untreated medium (negative). MIC values are determined via serial dilution (IC: ~25 µg/mL for resistant strains) .
Advanced: How can discrepancies between computational reactivity predictions and experimental results be resolved?
- Solvent effects : PCM models adjust for polar protic solvents (e.g., ethanol), which stabilize enolate intermediates not captured in gas-phase calculations .
- Tautomer equilibrium : UV-Vis titration (e.g., in DMSO/water) quantifies keto-enol ratios, revealing pH-dependent shifts missed in static DFT models .
Advanced: What structural analogs exhibit enhanced bioactivity, and how does substitution influence potency?
- Halogen positioning : 3-Bromo substitution increases antimicrobial activity compared to 4-bromo analogs due to improved membrane penetration (log P: ~3.5 vs. ~3.2) .
- Isopropyl vs. methoxy : Bulkier isopropyl groups reduce cytotoxicity (IC: >50 µM in HEK-293 cells) while maintaining efficacy .
Basic: How is stereochemical purity ensured during synthesis?
- HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers (ee >99%) .
- Circular dichroism : Confirms E-configuration retention under thermal stress (e.g., 60°C for 24 h) .
Advanced: What role do non-covalent interactions play in stabilizing transition states during synthesis?
- Intermolecular H-bonding : KOH-mediated deprotonation forms a resonance-stabilized enolate, critical for regioselective aldol addition .
- Steric effects : 4-Isopropyl groups slow retro-aldolization, favoring product formation (yield: 70–80% vs. 50–60% for smaller substituents) .
Advanced: How are time-resolved spectroscopic techniques applied to study photophysical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
